(N-Me-Phe7)-神经激肽 B 三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

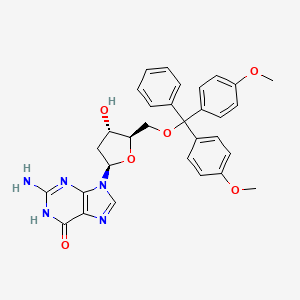

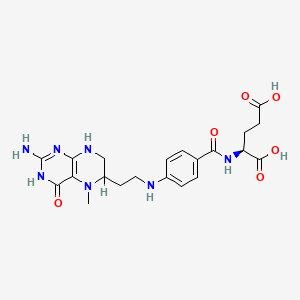

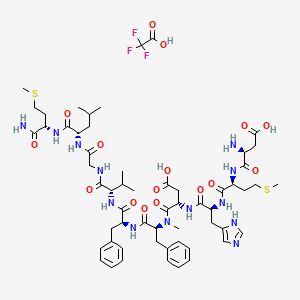

N-methylation is a process that can enhance the stability of peptides . The N-Me-Phe7 modification is a type of N-methylation that has been studied for its potential to improve the pharmacological properties of certain compounds .

Synthesis Analysis

The synthesis of N-methylated amino acids involves the addition of a methyl group to the nitrogen atom of the amino acid . This modification can be particularly well-tolerated at certain sites, such as Phe7 .Molecular Structure Analysis

The N-Me-Phe7 modification adds a methyl group to the nitrogen atom of the phenylalanine residue at the 7th position of the peptide . This can alter the peptide’s structure and potentially enhance its stability .Chemical Reactions Analysis

The N-methylation process involves a reaction between the amino acid and a methylating agent . This reaction adds a methyl group to the nitrogen atom of the amino acid .Physical And Chemical Properties Analysis

The addition of a methyl group through N-methylation can alter the physical and chemical properties of the amino acid. For example, it can increase the peptide’s stability against protease digestion .科学研究应用

Medicinal Chemistry

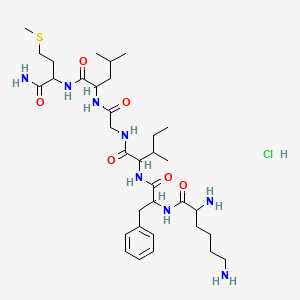

In medicinal chemistry, (N-Me-Phe7)-Neurokinin B Trifluoroacetate is utilized for the synthesis of complex molecules. The compound’s structure allows for the creation of functionally diverse molecules, which are essential in drug design and discovery. Its application in the Mitsunobu reaction, for example, demonstrates its utility in constructing molecules with a broad range of acidic pronucleophiles .

Biology

Biologically, this compound plays a role in the study of cyclic peptides like teixobactin. It’s used to understand the impact of N-terminal substitution and D-residues on the activity of antimicrobial peptides. This research is crucial for developing new drugs against resistant bacteria .

Chemistry

In the field of chemistry, (N-Me-Phe7)-Neurokinin B Trifluoroacetate is significant in organic synthesis. It’s involved in reactions that construct complex molecules from simple alcohols, contributing to the simplification of synthetic processes .

Pharmacology

Pharmacologically, the compound is instrumental in the strategic application of named reactions in organic synthesis. It’s part of the process to create molecules with significant added value, which is vital for the development of new pharmacological agents .

Neuroscience

Neuroscience research utilizes (N-Me-Phe7)-Neurokinin B Trifluoroacetate in the study of biologically active molecules. It’s involved in the Mitsunobu reaction, which is key for synthesizing molecules that can interact with the nervous system .

Biochemistry

In biochemistry, the compound is used in the exploration of cyclic depsipeptides and their synthesis. It helps in understanding the biochemical pathways and the synthesis of molecules with potential therapeutic applications .

作用机制

安全和危害

属性

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H81N13O14S2.C2HF3O2/c1-31(2)22-39(51(78)63-37(48(58)75)18-20-84-6)62-44(70)29-60-55(82)47(32(3)4)68-53(80)40(23-33-14-10-8-11-15-33)66-54(81)43(24-34-16-12-9-13-17-34)69(5)56(83)42(27-46(73)74)67-52(79)41(25-35-28-59-30-61-35)65-50(77)38(19-21-85-7)64-49(76)36(57)26-45(71)72;3-2(4,5)1(6)7/h8-17,28,30-32,36-43,47H,18-27,29,57H2,1-7H3,(H2,58,75)(H,59,61)(H,60,82)(H,62,70)(H,63,78)(H,64,76)(H,65,77)(H,66,81)(H,67,79)(H,68,80)(H,71,72)(H,73,74);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,47-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIFIWMWMNOJKC-QAXLUARFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N(C)C(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N(C)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H82F3N13O16S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(N-Me-Phe7)-Neurokinin B Trifluoroacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)

![2,2 inverted exclamation marka-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B1496710.png)